molecular formula Al3Mg5 B14296923 CID 78061005

CID 78061005

Cat. No.: B14296923
M. Wt: 202.47 g/mol
InChI Key: ILUBXKHFXQATPE-UHFFFAOYSA-N
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Description

CID 78061005 is a unique compound registered in the PubChem database under the identifier 78061005. For example, bioactive compounds like hibiscus acid (CID: 6481826) and gallic acid (CID: 370) are structurally characterized in PubChem with data on mass spectrometry, solubility, and pharmacological effects .

Properties

Molecular Formula

Al3Mg5

Molecular Weight

202.47 g/mol

InChI

InChI=1S/3Al.5Mg

InChI Key

ILUBXKHFXQATPE-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Mg].[Mg].[Al].[Al].[Al]

Origin of Product

United States

Comparison with Similar Compounds

Challenges in Comparative Analysis

The absence of specific data on CID 78061005 in the evidence limits a direct comparison. However, general methodologies for comparing compounds can be inferred:

  • Structural Analysis: Compounds in PubChem are often compared using canonical SMILES, InChI keys, and molecular descriptors. For instance, hibiscus acid (CID: 6481826) and quercetin (CID: 5280343) are structurally distinct flavonoids with different hydroxylation patterns, influencing their bioactivity .
  • Analytical Techniques: Mass spectrometry (MS) with collision-induced dissociation (CID) is widely used to differentiate isomers. For example, LC-ESI-MS with in-source CID distinguished ginsenoside Rf and pseudoginsenoside F11 based on fragmentation patterns .

Hypothetical Framework for Comparison

If this compound is a bioactive compound, its comparison with analogs would involve:

Table 1: Key Properties of Hypothetical Analogs
Compound (CID) Molecular Formula Canonical SMILES Biological Activity Source
This compound Not available Not available Not available PubChem
Hibiscus acid (6481826) C₆H₈O₇ OC(=O)C1C(O)CC(O)(C1O)O Antioxidant, anti-inflammatory Hibiscus sabdariffa
Quercetin (5280343) C₁₅H₁₀O₇ C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O Anticancer, anti-diabetic Plant metabolites
Critical Research Findings
  • Structural Similarity: Tools like PubChem Structure Search could identify analogs based on molecular fingerprints. For example, chlorogenic acid (CID: 1794427) and caffeic acid (CID: 689043) share a phenolic backbone but differ in side chains, affecting their metabolic stability .
  • Pharmacological Overlap: If this compound targets pathways like apoptosis or inflammation, comparisons with known modulators (e.g., epigallocatechin gallate, CID: 65064) would be relevant .

Limitations and Recommendations

The evidence lacks explicit data on this compound, highlighting the need for:

  • Experimental Characterization: Techniques like NMR, MS, and X-ray crystallography (as noted in ) are essential for structural elucidation.
  • Bioactivity Profiling : Assays targeting cytotoxicity, enzyme inhibition, or receptor binding would contextualize its utility against analogs.

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